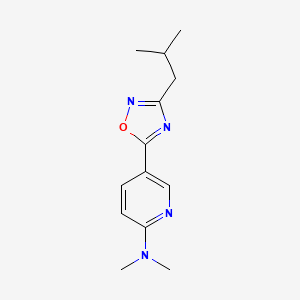![molecular formula C13H15ClN2O3 B4989543 N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as CBVE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CBVE belongs to the family of N-alkylated ethylenediamines, which are widely used in the synthesis of various organic compounds.
作用機序
The mechanism of action of CBVE is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CBVE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. CBVE has also been shown to inhibit the activity of various viral enzymes, making it a potential candidate for the treatment of viral infections.
Biochemical and Physiological Effects:
CBVE has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. CBVE has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, CBVE has been shown to have antioxidant properties, which can help reduce oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of CBVE is its low toxicity, making it a safe compound for use in laboratory experiments. CBVE is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBVE is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on CBVE. One potential direction is the development of CBVE-based drugs for the treatment of various diseases such as cancer and viral infections. Another direction is the study of the mechanism of action of CBVE, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new CBVE derivatives with improved properties could also be an area of future research.
Conclusion:
In conclusion, CBVE is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its potential applications in various scientific research fields such as cancer treatment, antimicrobial and antiviral activities, and neurological disorders make it a promising candidate for drug development. Further research on CBVE could lead to the discovery of new drugs and targets for the treatment of various diseases.
合成法
The synthesis of CBVE involves the reaction between 4-chlorobenzylamine and 2-(vinyloxy)ethylamine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CBVE. The purity of CBVE can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CBVE has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. CBVE has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-2-19-8-7-15-12(17)13(18)16-9-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDYOREDIQJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)


![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)